molecular formula C13H15N3O3 B2662946 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207023-85-5

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2662946
CAS No.: 1207023-85-5
M. Wt: 261.281
InChI Key: YPOHSSAKZIPDFN-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that features a benzamide core substituted with an ethoxy group and a 1,2,4-oxadiazole ring. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms, imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of hydrazides with aldehydes or nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

Compared to other oxadiazole isomers, 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exhibits unique properties due to the specific positioning of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring. This configuration enhances its hydrogen bond acceptor capabilities and biological activity .

Properties

IUPAC Name

2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-18-11-7-5-4-6-10(11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHSSAKZIPDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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